The Role of 13-Methylheptacosane in Insect Cuticular Hydrocarbons
The Role of 13-Methylheptacosane in Insect Cuticular Hydrocarbons
The following technical guide details the role of 13-methylheptacosane in insect chemical ecology.
Editorial Note on Nomenclature: The specific term "13-methyleneheptacosane" (a vinylidene olefin, C₂₈H₅₆) refers to a synthetic dimer of 1-tetradecene used in industrial lubricants and neo-acid production. In the context of insect cuticular hydrocarbons (CHCs), the biologically active and relevant molecule is 13-methylheptacosane (a methylated alkane, C₂₈H₅₈). This guide focuses on the latter, as it is a confirmed pheromone and critical cuticular component in insects such as the pear psylla (Cacopsylla pyricola) and various Orthoptera.
Content Type: Technical Guide | Audience: Researchers & Drug Development Professionals
Executive Summary
Insect cuticular hydrocarbons (CHCs) are not merely passive desiccation barriers; they are complex, species-specific chemical signatures that mediate mating, aggregation, and social recognition. Among these, 13-methylheptacosane (C₂₈H₅₈) has emerged as a critical semiochemical. It serves as a potent sex attractant pheromone in the pear psylla (Cacopsylla pyricola) and functions as a recognition cue in locusts (Schistocerca piceifrons).
For researchers in pest management and chemical ecology, understanding the biosynthesis, chirality, and detection of 13-methylheptacosane is essential for developing pheromone-based mating disruption strategies and biosensors.
Chemical Identity & Physicochemical Properties
13-methylheptacosane is a monomethyl-branched alkane.[1] Its position in the hydrocarbon chain renders the molecule chiral, a feature often critical for biological activity.
Structural Analysis
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Formula: C₂₈H₅₈
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Molecular Weight: ~394.76 g/mol
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Structure: A 27-carbon backbone (heptacosane) with a methyl group attached at the 13th carbon.[1][3][8]
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Chirality: The molecule possesses a stereocenter at C13. The chain segments attached to C13 are a dodecyl group (C12) and a tetradecyl group (C14). Because these two chains differ in length, the molecule exists as distinct (R)- and (S)- enantiomers.
| Property | Value/Description | Relevance |
| Phase (STP) | Solid/Waxy | Contributes to the solidity of the insect cuticle (melting point depression relative to n-octacosane). |
| Solubility | Lipophilic (Hexane soluble) | Requires non-polar solvents for extraction; stable in hydrophobic cuticle layers. |
| Volatility | Low | Functions primarily as a contact pheromone or short-range attractant rather than a long-distance volatile. |
Biosynthetic Pathway
The biosynthesis of 13-methylheptacosane follows the general insect hydrocarbon pathway but requires a specific branching step. Unlike linear alkanes derived solely from Acetyl-CoA, methyl-branched alkanes incorporate Methylmalonyl-CoA .
Mechanism
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Initiation: Acetyl-CoA primes the Fatty Acid Synthase (FAS) complex.
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Elongation: Malonyl-CoA units are added iteratively to extend the chain.
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Branching Point: At a specific cycle (determined by the enzyme's specificity), Methylmalonyl-CoA is incorporated instead of Malonyl-CoA. This adds the methyl branch.[7]
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Termination & Decarboxylation: The fatty acyl-CoA is reduced to an aldehyde and then decarboxylated (losing one carbon) by a cytochrome P450 decarboxylase (CYP4G enzymes) to form the final hydrocarbon.
Pathway Visualization
The following diagram illustrates the specific synthesis of a C28 methyl-branched hydrocarbon.
Caption: Biosynthetic pathway of 13-methylheptacosane via methylmalonyl-CoA incorporation and CYP4G-mediated decarboxylation.[3][9]
Functional Roles in Insect Biology
Sex Pheromone in Cacopsylla pyricola
The most definitive role of 13-methylheptacosane is observed in the Pear Psylla (Cacopsylla pyricola), a major agricultural pest.[4][5][6][7]
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Production: Post-diapause winterform females produce significantly higher quantities of 13-methylheptacosane than males or diapausing females.[5][6]
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Activity: It acts as a sex attractant.[4][5][6][7] Male psyllids are attracted to cuticular extracts of females and to synthetic racemic 13-methylheptacosane in olfactometer assays.[6]
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Specificity: The response is sex-specific; females do not respond to the compound, preventing auto-attraction or aggregation errors.
Species Recognition in Locusts
In the Central American locust (Schistocerca piceifrons), 13-methylheptacosane is part of the cuticular profile that differentiates species and developmental phases. While often synergistic with other compounds (like phenylacetonitrile in gregarious phases), the precise ratio of methyl-branched alkanes contributes to the "chemical passport" that allows individuals to recognize kin and phase status.
Analytical Methodologies
Accurate identification of 13-methylheptacosane requires distinguishing it from its isomers (e.g., 11-methylheptacosane or 15-methylheptacosane).
Extraction & Analysis Workflow
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Sample Prep: Whole-body wash of the insect in HPLC-grade hexane (2-5 mins) to solubilize cuticular lipids without extracting internal fluids.
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Fractionation: Silica gel chromatography to separate hydrocarbons from more polar lipids (fatty acids, glycerides).
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GC-MS Analysis:
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Column: Non-polar capillary column (e.g., DB-1 or DB-5).
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Identification: Methyl-branched alkanes have higher Kovats Retention Indices (RI) than their straight-chain counterparts but lower than the next n-alkane.
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Mass Spec Logic: Identification relies on "diagnostic ions" formed by cleavage at the branch point.
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Diagnostic Fragmentation
Electron Ionization (EI) at 70eV causes cleavage adjacent to the methyl branch. For 13-methylheptacosane :
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Total Carbons: 28
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Branch Position: C13
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Fragments:
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Fragment A: Cleavage between C12 and C13 → Loss of C12H25. Remaining ion: C16H33 (Mass ~225).
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Fragment B: Cleavage between C13 and C14 → Loss of C14H29. Remaining ion: C14H29 (Mass ~197).
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Interpretation: The presence of enhanced ion peaks at m/z 197 and m/z 225 (typically even mass numbers are rare in radical cations, but alkyl fragments are odd; secondary carbocations are stabilized) confirms the methyl position.
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Correction: Alkyl fragment ions are odd-numbered (CnH2n+1).
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Fragment 1 (C1-C12 lost): Charge stays on the branched fragment (C13...C27). Mass = Total (394) - 169 (C12H25) = 225.
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Fragment 2 (C14-C27 lost): Charge stays on the branched fragment (C1...C13). Mass = Total (394) - 197 (C14H29) = 197.
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Key Diagnostic Ions: m/z 196/197 and m/z 224/225 .
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Implications for Pest Control
The identification of 13-methylheptacosane as a sex pheromone opens avenues for Integrated Pest Management (IPM) :
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Monitoring: Synthetic lures can be used in sticky traps to monitor the emergence of winterform Cacopsylla males, allowing for precise timing of insecticide application.
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Mating Disruption: Saturating an orchard with the pheromone can desensitize males or camouflage female trails, reducing mating success.
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Chirality Factors: Since the molecule is chiral, efficacy testing must determine if the insect responds to the racemate or requires a specific pure enantiomer (R or S). In Cacopsylla, the racemate is active, reducing synthesis costs.
References
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Guédot, C., Millar, J. G., Horton, D. R., & Landolt, P. J. (2009). Identification of a Sex Attractant Pheromone for Male Winterform Pear Psylla, Cacopsylla pyricola.[6][7] Journal of Chemical Ecology.[5][7][9] Link
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Yuan, G., et al. (2011). Synthesis of the enantiomers of 13-methylheptacosane, the sex pheromone of pear psylla, Cacopsylla pyricola.[9] Tetrahedron: Asymmetry.[9] Link
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CABI Digital Library. Cacopsylla pyri - Evidence of a female-produced sex pheromone.Link
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PubChem. 13-Methylheptacosane Compound Summary. National Library of Medicine. Link
- Blomquist, G. J., & Bagnères, A. G. (2010).Insect Hydrocarbons: Biology, Biochemistry, and Chemical Ecology. Cambridge University Press.
Sources
- 1. US10597347B2 - Neo-acids and process for making the same - Google Patents [patents.google.com]
- 2. 13-Methylpentacosane | C26H54 | CID 526110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 13-Methylheptacosane | C28H58 | CID 519164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a sex attractant pheromone for male winterform pear psylla, Cacopsylla pyricola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Response of summerform pear psylla (Hemiptera: Psyllidae) to male- and female-produced odors | The Canadian Entomologist | Cambridge Core [cambridge.org]
- 8. CN111328326A - New acid and preparation method thereof - Google Patents [patents.google.com]
- 9. scilit.com [scilit.com]
